1-(2-methylpropyl)piperidin-3-amine
Overview
Description
1-(2-Methylpropyl)piperidin-3-amine, also known as 1-isobutylpiperidin-3-amine, is a compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol . This compound belongs to the class of piperidine derivatives, which are significant in the field of medicinal chemistry due to their wide range of biological activities and applications .
Preparation Methods
The synthesis of 1-(2-methylpropyl)piperidin-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of amino alcohols using thionyl chloride (SOCl2), which simplifies the process by avoiding the need for classical N-protection/O-activation/cyclization/deprotection sequences . Another approach includes the use of primary amines with diols catalyzed by a Cp*Ir complex, resulting in good to excellent yields of cyclic amines . Industrial production methods often focus on optimizing these reactions for scalability and cost-effectiveness.
Chemical Reactions Analysis
1-(2-Methylpropyl)piperidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Cyclization: Intramolecular cyclization reactions can be catalyzed by various metal complexes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
1-(2-Methylpropyl)piperidin-3-amine has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of 1-(2-methylpropyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to inhibit enzymes such as cholinesterases and beta-secretase, which are involved in the pathogenesis of Alzheimer’s disease . Additionally, these compounds can modulate neurotransmitter systems, leading to their use in treating psychiatric disorders .
Comparison with Similar Compounds
1-(2-Methylpropyl)piperidin-3-amine can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anticancer properties.
Evodiamine: An alkaloid with antiproliferative effects on cancer cells.
Matrine: Known for its anti-inflammatory and anticancer activities.
Berberine: Exhibits antimicrobial and antidiabetic properties.
Tetrandine: Used for its anti-inflammatory and immunosuppressive effects.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(2-methylpropyl)piperidin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)6-11-5-3-4-9(10)7-11/h8-9H,3-7,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTSQUOZOCHWCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC(C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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